N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide features a tetrahydronaphthalene carboxamide core linked to a 1,3-thiazole ring substituted with a 4-methoxy-3-methylphenyl group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-14-11-17(9-10-20(14)26-2)19-13-27-22(23-19)24-21(25)18-8-7-15-5-3-4-6-16(15)12-18/h7-13H,3-6H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRNADRKXEXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be largely determined by the compound’s specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown.
Biological Activity
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
IUPAC Name
This compound
Molecular Formula
C21H22N2O5S2
Molecular Weight
446.5 g/mol
Structural Features
The compound features a thiazole ring and a tetrahydronaphthalene structure which contribute to its unique biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to bind to the active sites of these targets, inhibiting their activity and triggering downstream biological effects. The precise pathways are still under investigation but may involve modulation of signaling cascades associated with cell growth and apoptosis.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit promising antitumor properties. For instance:
| Compound | IC50 (µg/mL) | Activity Description |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Significant cytotoxicity against cancer cell lines |
| Compound 10 | 1.98 ± 1.22 | Effective in inhibiting cell proliferation |
The presence of electron-donating groups like methyl on the phenyl ring enhances the cytotoxic activity of these compounds .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant effects. A study revealed that certain thiazole-based compounds demonstrated significant protection against seizures in animal models .
Anti-inflammatory Effects
Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antitumor Efficacy : A series of synthesized thiazole compounds were tested for their anticancer activity using MTT assays across various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity profiles.
- Mechanistic Insights : Molecular dynamics simulations were conducted to understand the interactions between the compound and target proteins involved in cancer progression. These studies highlighted hydrophobic interactions as a key factor in binding affinity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues with Thiazole/Triazole Cores
Analogues with Modified Heterocycles or Substituents
Substituent-Driven Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 4-methoxy-3-methylphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in and fluorophenyl in . These differences influence π-π stacking and binding to hydrophobic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
